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Compound of Interest

Compound Name: 5-Hydroxy-2-methylpyridine-d6

Cat. No.: B12387410 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and applications of 5-Hydroxy-2-methylpyridine-d6, a deuterated analog of 5-Hydroxy-2-

methylpyridine. This document is intended for researchers, scientists, and professionals in drug

development and related fields.

Introduction
5-Hydroxy-2-methylpyridine-d6 is the deuterium-labeled form of 5-hydroxy-2-methylpyridine.

In this isotopologue, six hydrogen atoms have been replaced by deuterium. This isotopic

substitution makes it a valuable tool in various scientific applications, particularly in drug

metabolism and pharmacokinetic (DMPK) studies, and as an internal standard for analytical

quantification.[1] The non-deuterated parent compound, 5-hydroxy-2-methylpyridine, is a

versatile heterocyclic building block in organic synthesis, notably for the development of

pharmaceuticals and agrochemicals.[2][3][4]

Chemical and Physical Properties
Quantitative data for both 5-Hydroxy-2-methylpyridine-d6 and its non-deuterated analog are

summarized in the tables below for easy comparison.

Table 1: Properties of 5-Hydroxy-2-methylpyridine-d6
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Property Value

Molecular Formula C₆HD₆NO

Molecular Weight 115.17 g/mol

Table 2: Properties of 5-Hydroxy-2-methylpyridine (Non-deuterated)

Property Value

Molecular Formula C₆H₇NO

Molecular Weight 109.13 g/mol [5]

Melting Point 168-170 °C[5]

Boiling Point 295-296 °C[6]

Solubility Soluble in water and methanol.[6]

Appearance White to pale tan or brown crystalline powder.[6]

Synthesis
Synthesis of 5-Hydroxy-2-methylpyridine-d6
The synthesis of 5-Hydroxy-2-methylpyridine-d6 typically involves a hydrogen-deuterium

exchange reaction on the non-deuterated precursor.

Experimental Protocol: Hydrogen-Deuterium Exchange

A common method for deuteration involves the use of a strong base in a deuterated solvent.[7]

Reactants: 5-Hydroxy-2-methylpyridine, Potassium tert-butoxide (strong base), Deuterated

dimethyl sulfoxide (DMSO-d6) as the deuterium source.

Procedure:

Dissolve 5-Hydroxy-2-methylpyridine in DMSO-d6.
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Add potassium tert-butoxide to the solution. The base facilitates the deprotonation of the

C-H bonds on the pyridine ring and the methyl group.

The resulting carbanions are then quenched by the deuterons from the DMSO-d6 solvent,

leading to the formation of C-D bonds.

The reaction mixture is stirred for a specific duration at a controlled temperature to ensure

complete exchange.

The product is then isolated and purified using standard techniques such as

chromatography.

The workflow for this synthesis is illustrated in the diagram below.
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Synthesis workflow for 5-Hydroxy-2-methylpyridine-d6.

Synthesis of 5-Hydroxy-2-methylpyridine (Non-
deuterated)
Several methods are established for the synthesis of the non-deuterated parent compound.

One common industrial method is the catalytic reduction of 3-cyano-6-hydroxypyridine.[3]
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Experimental Protocol: Catalytic Hydrogenation

Reactants: 3-cyano-6-hydroxypyridine, Palladium on carbon (Pd/C) catalyst, Sulfuric acid,

Sodium lauryl sulfate (anionic surfactant), n-butanol, and water.

Procedure:

A mixture of 3-cyano-6-hydroxypyridine and sodium lauryl sulfate is prepared in a solvent

system of n-butanol and water.

Sulfuric acid is added to the mixture.

The Pd/C catalyst is then introduced.

The mixture undergoes hydrogenation at atmospheric pressure.

Upon completion, the catalyst is filtered off, and the product is extracted and purified. This

process has been reported to achieve a yield of 83%.[8]

The workflow for this synthesis is depicted below.
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Synthesis workflow for 5-Hydroxy-2-methylpyridine.

Applications in Research and Drug Development
The primary utility of 5-Hydroxy-2-methylpyridine-d6 lies in its application as an internal

standard for quantitative analysis by techniques such as NMR, GC-MS, and LC-MS.[1] The

introduction of deuterium atoms results in a compound that is chemically identical to the parent

molecule but has a different mass. This mass difference allows it to be distinguished from the

non-deuterated analyte in mass spectrometry, making it an ideal internal standard for accurate

quantification.
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Furthermore, deuteration can alter the pharmacokinetic and metabolic profiles of drug

candidates.[1] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which

can slow down metabolic processes that involve the cleavage of this bond (the kinetic isotope

effect). This property is exploited in drug development to enhance the metabolic stability and

half-life of new drug entities.

Signaling and Metabolic Pathways
Currently, there is no direct evidence in the scientific literature to suggest that 5-Hydroxy-2-

methylpyridine or its deuterated analog, 5-Hydroxy-2-methylpyridine-d6, are directly involved

in specific biological signaling pathways. Its primary role reported is that of a synthetic

intermediate and an analytical tool.[1][2][3][4] It serves as a building block for more complex

molecules that may have biological activity. The metabolism of 5-hydroxy-2-methylpyridine

itself is not extensively documented in publicly available resources.

Analytical Characterization
Detailed experimental protocols for the analytical characterization of 5-Hydroxy-2-
methylpyridine-d6 are not widely available. However, standard analytical techniques would be

employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a significant

reduction or absence of signals corresponding to the deuterated positions. ²H (Deuterium)

NMR would show signals at the chemical shifts corresponding to the positions of deuterium

incorporation. ¹³C NMR would also be used to confirm the carbon skeleton.

Mass Spectrometry (MS): The mass spectrum of 5-Hydroxy-2-methylpyridine-d6 would

show a molecular ion peak corresponding to its higher mass (m/z = 115) compared to the

non-deuterated analog (m/z = 109). High-resolution mass spectrometry would be used to

confirm the elemental composition.

The logical workflow for the analytical characterization is presented below.
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Analytical workflow for 5-Hydroxy-2-methylpyridine-d6.

Conclusion
5-Hydroxy-2-methylpyridine-d6 is a crucial analytical tool and a potential building block in the

development of new chemical entities with improved metabolic stability. While its direct

biological activity in signaling pathways has not been established, its utility in pharmacokinetic

studies and as an internal standard is well-recognized. The synthesis of this deuterated

compound is achievable through established hydrogen-deuterium exchange protocols. Further

research may elucidate more direct biological roles or expanded applications for this and

similar deuterated molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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